3,5,6-Trihydroxy-1-isopropylindole-d7

Description

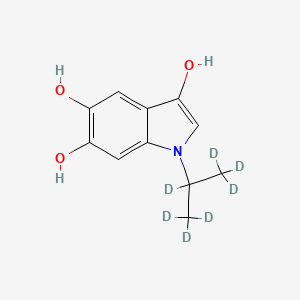

3,5,6-Trihydroxy-1-isopropylindole-d7 is a deuterated indole derivative featuring three hydroxyl groups at positions 3, 5, and 6 of the indole core, along with an isopropyl substituent at position 1. The seven deuterium atoms replace protium at specific positions, enhancing its utility in isotopic labeling studies, metabolic stability assessments, and as an internal standard in mass spectrometry. The compound’s structure confers unique physicochemical properties, including increased molecular weight and altered metabolic pathways compared to its non-deuterated counterpart.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

214.27 g/mol |

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indole-3,5,6-triol |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3/i1D3,2D3,6D |

InChI Key |

OGRIJODCJMPIOE-NWOXSKRJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=C(C2=CC(=C(C=C21)O)O)O |

Canonical SMILES |

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trihydroxy-1-isopropylindole-d7 typically involves multiple steps, starting from commercially available precursors. The process may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 6 positions using reagents like hydroxylamine or other oxidizing agents.

Isopropylation: Addition of the isopropyl group at the 1-position, often using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and purity. This can include continuous flow reactions, use of catalysts, and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trihydroxy-1-isopropylindole-d7 can undergo various chemical reactions, including:

Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the indole ring or hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions at the indole ring or hydroxyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the indole.

Scientific Research Applications

3,5,6-Trihydroxy-1-isopropylindole-d7 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 3,5,6-Trihydroxy-1-isopropylindole-d7 involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The deuterated form may exhibit altered metabolic stability and reduced toxicity compared to its non-deuterated counterpart .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound : 3,5,6-Trihydroxy-1-isopropylindole-d7

- Substituents : Three hydroxyl groups (positions 3, 5, 6), isopropyl (position 1), and seven deuterium atoms.

- Key Properties : High polarity (due to hydroxyl groups), moderate lipophilicity (isopropyl group), and isotopic stability (deuterium).

- Analog 1: Compound 3a () Substituents: Likely a simpler indole derivative with an isopropyl group and amino or alkyl substituents (inferred from molecular formula C15H15N2). Key Properties: Lower polarity (fewer hydroxyl groups) and higher aromaticity, as evidenced by 13C-NMR shifts for aromatic carbons (e.g., C-3 at 101.99 ppm) .

- Analog 2: Non-deuterated 3,5,6-Trihydroxy-1-isopropylindole Substituents: Identical to the target compound but with protium instead of deuterium. Key Properties: Reduced molecular weight and shorter metabolic half-life compared to the deuterated form.

Spectroscopic Comparisons

13C-NMR Data

*Estimated downfield shift due to hydroxylation.

†Inferred from analogous indole systems.

High-Resolution Mass Spectrometry (HRMS)

| Compound | Molecular Formula | Theoretical m/z | Observed m/z () |

|---|---|---|---|

| This compound | C11H2D7NO3 | 224.1290* | N/A |

| Compound 3a | C15H15N2 | 223.1235 | 223.1225 |

*Calculated assuming seven deuteriums (+7 × 1.006 Da vs. protium).

Research Implications

- Pharmacokinetics : The deuterated form’s increased molecular weight and stability make it preferable for tracer studies.

- Analytical Chemistry : Distinct HRMS signatures (e.g., m/z 224.1290 vs. 223.1225) enable unambiguous identification in complex mixtures .

Biological Activity

3,5,6-Trihydroxy-1-isopropylindole-d7 is a compound of interest in the field of pharmacology and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H16D7N1O3 |

| Molecular Weight | 233.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Its structure allows it to function as a modulator of neurotransmitter systems and may influence receptor activity:

- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders.

- Antioxidant Activity : It exhibits antioxidant properties that help in scavenging free radicals, thus protecting cellular components from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

Case Studies and Experimental Data

-

Neuroprotective Effects :

- A study conducted on neuronal cell lines demonstrated that this compound reduced cell death induced by oxidative stress. The compound increased the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) and decreased levels of apoptosis markers.

-

Impact on Behavioral Models :

- In animal models of depression and anxiety, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and elevated plus maze.

-

Cell Proliferation Studies :

- In vitro assays revealed that this compound inhibited the proliferation of certain cancer cell lines (e.g., breast cancer), suggesting potential anti-cancer properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Resveratrol | Antioxidant, anti-inflammatory | Known for cardiovascular benefits |

| Curcumin | Anti-inflammatory, anticancer | Limited bioavailability |

| Quercetin | Antioxidant, antihistamine | Found in many fruits and vegetables |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.